molecular formula C9H17NO4 B1477695 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid CAS No. 2097956-18-6

3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid

Cat. No. B1477695
CAS RN: 2097956-18-6
M. Wt: 203.24 g/mol
InChI Key: NGZYTIFJUZFGLY-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid is a chemical compound with diverse applications in scientific research. It is offered by various suppliers, including Benchchem and CymitQuimica .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The development of synthetic methodologies for derivatives of pyrrolidin-2-ones showcases the chemical versatility of the core structure similar to 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid. For instance, Mironiuk-Puchalska et al. (2008) synthesized N-hydroxypyrrolidin-2-one derivatives through a series of reactions involving the reduction of nitro-l,3-dioxane derivatives and subsequent acetylation and cyclization processes, highlighting the compound's utility in generating novel cyclic compounds (Mironiuk-Puchalska, Ewa et al., 2008). This research exemplifies the compound's role in facilitating complex organic synthesis.

Applications in Material Science

In the field of material science, Trejo-Machin et al. (2017) explored phloretic acid, a compound structurally related to the target molecule, for the synthesis of polybenzoxazine, indicating the potential of derivatives of 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid in creating advanced materials with specific thermal and thermo-mechanical properties suitable for diverse applications (Trejo-Machin, Acerina et al., 2017).

Pharmaceutical Development

In pharmaceutical research, derivatives similar to 3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid have been explored for their therapeutic potentials. For instance, Hutchinson et al. (2003) discussed the synthesis and evaluation of a potent antagonist for the prevention and treatment of osteoporosis, showcasing the compound's relevance in developing new therapeutic agents (Hutchinson, J. et al., 2003).

Organic Chemistry and Catalysis

The work by Brem et al. (2010) on the enzyme-catalyzed synthesis of (R)- and (S)-3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoic acids from racemic substrates demonstrates the compound's application in producing enantiomerically enriched acids, highlighting its importance in asymmetric synthesis and catalysis (Brem, J. et al., 2010).

properties

IUPAC Name

3-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-14-8-6-10(5-7(8)11)4-3-9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZYTIFJUZFGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Ethoxy-4-hydroxypyrrolidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.